Cas no 1864056-89-2 (6-(Pyrrolidin-3-yloxy)quinoline hydrochloride)

6-(Pyrrolidin-3-yloxy)quinoline hydrochloride is a synthetic organic compound featuring a quinoline core substituted with a pyrrolidin-3-yloxy moiety, delivered as a hydrochloride salt for enhanced stability and solubility. This intermediate is valuable in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and oncological pathways. The pyrrolidine ring offers conformational flexibility, while the quinoline scaffold provides a rigid aromatic framework, making it useful for structure-activity relationship (SAR) studies. Its hydrochloride form ensures consistent handling and improved reactivity in synthetic applications. The compound is suited for use in medicinal chemistry, serving as a versatile building block for drug discovery and optimization.
6-(Pyrrolidin-3-yloxy)quinoline hydrochloride structure
1864056-89-2 structure
Product Name:6-(Pyrrolidin-3-yloxy)quinoline hydrochloride
CAS No:1864056-89-2
MF:C13H15ClN2O
MW:250.724002122879
MDL:MFCD28126194
CID:5044716
PubChem ID:86262650
Update Time:2025-06-08

6-(Pyrrolidin-3-yloxy)quinoline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 6-(pyrrolidin-3-yloxy)quinoline hydrochloride
    • 6-pyrrolidin-3-yloxyquinoline;hydrochloride
    • 6-(Pyrrolidin-3-yloxy)quinoline hydrochloride
    • MDL: MFCD28126194
    • Inchi: 1S/C13H14N2O.ClH/c1-2-10-8-11(3-4-13(10)15-6-1)16-12-5-7-14-9-12;/h1-4,6,8,12,14H,5,7,9H2;1H
    • InChI Key: RBZYYUQXUHAMLP-UHFFFAOYSA-N
    • SMILES: Cl.O(C1C=CC2C(=CC=CN=2)C=1)C1CNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Topological Polar Surface Area: 34.2

6-(Pyrrolidin-3-yloxy)quinoline hydrochloride Pricemore >>

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Additional information on 6-(Pyrrolidin-3-yloxy)quinoline hydrochloride

6-(Pyrrolidin-3-yloxy)quinoline hydrochloride (CAS No. 1864056-89-2): A Comprehensive Overview of Its Properties and Applications

The compound 6-(Pyrrolidin-3-yloxy)quinoline hydrochloride (CAS No. 1864056-89-2) is a chemically synthesized derivative of quinoline, a heterocyclic aromatic organic compound. This molecule has garnered significant attention in recent years due to its potential applications in pharmaceutical research and material science. The pyrrolidin-3-yloxy moiety attached to the quinoline backbone enhances its biological activity, making it a subject of interest for drug discovery and development.

One of the key features of 6-(Pyrrolidin-3-yloxy)quinoline hydrochloride is its structural versatility. The quinoline core is known for its ability to interact with various biological targets, while the pyrrolidine ring introduces conformational flexibility, which can improve binding affinity and selectivity. This combination makes the compound a promising candidate for the design of novel therapeutics, particularly in the fields of oncology and neurology. Researchers are increasingly exploring its potential as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator, aligning with current trends in precision medicine.

In the context of user-searched topics, questions like "What is the mechanism of action of 6-(Pyrrolidin-3-yloxy)quinoline hydrochloride?" or "How is this compound used in drug discovery?" are frequently encountered. The answer lies in its unique pharmacophore, which allows it to mimic natural ligands and interfere with disease-related pathways. For instance, its quinoline scaffold is often found in FDA-approved drugs, underscoring its clinical relevance. Additionally, the hydrochloride salt form improves solubility, a critical factor for bioavailability—a hot topic in modern pharmaceutical formulations.

From a synthetic chemistry perspective, the preparation of 6-(Pyrrolidin-3-yloxy)quinoline hydrochloride involves multi-step organic reactions, including nucleophilic substitution and salt formation. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are employed to ensure purity and structural confirmation. These methods are frequently searched by chemists and students alike, reflecting the growing demand for detailed synthetic protocols in academic and industrial settings.

Another area of interest is the compound's potential role in green chemistry. With sustainability becoming a global priority, researchers are investigating eco-friendly synthesis routes for 6-(Pyrrolidin-3-yloxy)quinoline hydrochloride. Questions like "Can this compound be synthesized using catalytic methods?" or "What are the environmental impacts of its production?" highlight the intersection of chemistry and environmental science. Innovations such as microwave-assisted synthesis or biocatalysis are being explored to reduce waste and energy consumption.

Beyond pharmaceuticals, 6-(Pyrrolidin-3-yloxy)quinoline hydrochloride has potential applications in materials science. Its aromatic structure and functional groups make it a candidate for developing organic semiconductors or fluorescent probes. These applications align with the rising interest in smart materials and optoelectronic devices, topics frequently searched by engineers and material scientists. The compound's ability to absorb and emit light could pave the way for advancements in bioimaging or sensor technologies.

In summary, 6-(Pyrrolidin-3-yloxy)quinoline hydrochloride (CAS No. 1864056-89-2) is a multifaceted compound with broad-ranging implications. Its structural features, combined with current research trends, position it as a valuable tool in drug discovery, sustainable chemistry, and advanced materials. As scientific inquiries continue to evolve, this compound will likely remain at the forefront of innovation, addressing both existing challenges and emerging opportunities.

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